molecular formula C25H27ClN2O6 B14978417 7-Chloro-2-[3-(dimethylamino)propyl]-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-2-[3-(dimethylamino)propyl]-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14978417
M. Wt: 486.9 g/mol
InChI Key: BEADZRNPNYSQPT-UHFFFAOYSA-N
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Description

7-Chloro-2-[3-(dimethylamino)propyl]-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a unique chromeno[2,3-c]pyrrole core structure, which is known for its biological activity and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2-[3-(dimethylamino)propyl]-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Chromeno[2,3-c]pyrrole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromeno[2,3-c]pyrrole core.

    Introduction of the Chlorine Atom: Chlorination is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Dimethylamino Propyl Group: This step involves the alkylation of the core structure with 3-(dimethylamino)propyl chloride under basic conditions.

    Introduction of the Trimethoxyphenyl Group: This step involves the coupling of the core structure with 3,4,5-trimethoxyphenylboronic acid using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino propyl group, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the chromeno[2,3-c]pyrrole core using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced chromeno[2,3-c]pyrrole derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

7-Chloro-2-[3-(dimethylamino)propyl]-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting various diseases, including cancer and neurological disorders.

    Material Science: Use in the development of novel materials with unique electronic and optical properties.

    Biological Research: Study of its biological activity and mechanism of action in various cellular and animal models.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:

    Binding to Receptors: Interaction with specific receptors on the cell surface or within the cell, leading to modulation of signaling pathways.

    Inhibition of Enzymes: Inhibition of key enzymes involved in disease processes, such as kinases or proteases.

    Modulation of Gene Expression: Alteration of gene expression patterns, leading to changes in cellular behavior and function.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-2-[3-(dimethylamino)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione: Lacks the trimethoxyphenyl group.

    2-[3-(Dimethylamino)propyl]-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione: Lacks the chlorine atom.

Uniqueness

The presence of both the chlorine atom and the trimethoxyphenyl group in 7-chloro-2-[3-(dimethylamino)propyl]-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione contributes to its unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H27ClN2O6

Molecular Weight

486.9 g/mol

IUPAC Name

7-chloro-2-[3-(dimethylamino)propyl]-1-(3,4,5-trimethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H27ClN2O6/c1-27(2)9-6-10-28-21(14-11-18(31-3)23(33-5)19(12-14)32-4)20-22(29)16-13-15(26)7-8-17(16)34-24(20)25(28)30/h7-8,11-13,21H,6,9-10H2,1-5H3

InChI Key

BEADZRNPNYSQPT-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Cl)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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